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molecular formula C11H12N2O2 B1600020 N-methoxy-N-methyl-1H-indole-2-carboxamide CAS No. 156571-69-6

N-methoxy-N-methyl-1H-indole-2-carboxamide

Cat. No. B1600020
M. Wt: 204.22 g/mol
InChI Key: VRWATQWEBYZACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062055B2

Procedure details

A mixture of 1H-indole-2-carboxylic acid (from Aldrich, 2.5 g, 16 mmol), O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (7.6 g, 20 mmol) and triethylamine (11 mL, 78 mmol) in N,N-dimethylformamide (20 mL) was stirred at room temperature for 10 minutes. N,O-Dimethylhydroxylamine hydrochloride (2.0 g, 20 mmol) was added and the resulting suspension was stirred at room temperature for 2 hours. The mixture was quenched with water, extracted with EtOAc. The combined organic layers were dried over Na2SO4, concentrated and purified on silica gel (eluting with 0-50% EtOAc in hexane) to give the desired product (2.7 g, 85%). LCMS calculated for C11H13N2O2(M+H)+: m/z=205.1. Found: 205.1.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[C:10]([OH:12])=O.F[P-](F)(F)(F)(F)F.[N:20]1([O:29][C:30](N(C)C)=[N+](C)C)[C:24]2C=CC=CC=2N=N1.C(N(CC)CC)C.Cl.CNOC>CN(C)C=O>[CH3:30][O:29][N:20]([CH3:24])[C:10]([C:2]1[NH:1][C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2)=[O:12] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
N1C(=CC2=CC=CC=C12)C(=O)O
Name
Quantity
7.6 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
N,O-Dimethylhydroxylamine hydrochloride
Quantity
2 g
Type
reactant
Smiles
Cl.CNOC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting suspension was stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel (eluting with 0-50% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CON(C(=O)C=1NC2=CC=CC=C2C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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